2,2'-Bipyridine-3,3'-dicarbonitrile

Vue d'ensemble

Description

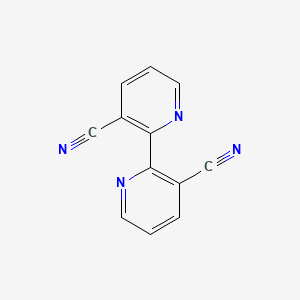

“2,2’-Bipyridine-3,3’-dicarbonitrile” is a chemical compound with the CAS Number: 136869-49-3 . It has a molecular weight of 206.21 and its IUPAC name is 2,2’-bipyridine-3,3’-dicarbonitrile . It is a bidentate ligand, forming complexes with many transition metals .

Molecular Structure Analysis

The molecular structure of 2,2’-Bipyridine-3,3’-dicarbonitrile consists of a bipyridine core with two cyano groups attached at the 3,3’ positions . The InChI code for the compound is 1S/C12H6N4/c13-7-9-3-1-5-15-11(9)12-10(8-14)4-2-6-16-12/h1-6H .

Chemical Reactions Analysis

2,2’-Bipyridine-3,3’-dicarbonitrile, like other bipyridines, is known to form complexes with various transition metals . For instance, it has been reported that Co (II) and Ni (II) salts react with 2,2’-bipyridine-5,5’-dicarboxylic acid in aqueous solution to provide mononuclear complexes .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-Bipyridine-3,3’-dicarbonitrile include a density of 1.3±0.1 g/cm³, a boiling point of 447.0±45.0 °C at 760 mmHg, and a flash point of 144.1±13.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Applications De Recherche Scientifique

Medicinal Chemistry and Biological Applications :

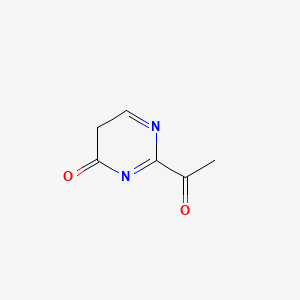

- 2-Aminopyridine-3,5-dicarbonitrile compounds, similar in structure to 2,2'-Bipyridine-3,3'-dicarbonitrile, show promising activity against prion replication in cultured cells, suggesting potential applications in prion disease therapy (May et al., 2007).

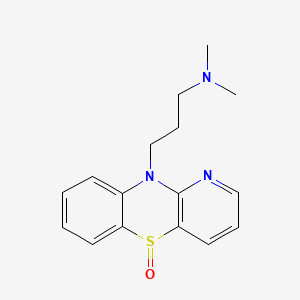

- Various derivatives of 2,2'-bipyridine-3,3'-dicarbonitrile have been synthesized with potential for applications in pharmaceuticals and biology, such as in the synthesis of multipotent drugs with cholinergic and neuroprotective properties, which might be useful in treating Alzheimer's and neuronal vascular diseases (Samadi et al., 2010).

Crystallography and Materials Science :

- Crystallization studies of isomers of [2,2'-bipyridine]dicarbonitrile and [1,10-phenanthroline]dicarbonitrile, including comparisons between three-dimensional and two-dimensional structures, offer insights into molecular organization and intermolecular interactions, which are crucial for materials science and nanotechnology (Peter et al., 2017).

Organic Synthesis :

- 2,2'-Bipyridine-3,3'-dicarbonitrile derivatives are synthesized via multi-component reactions, indicating its utility in organic synthesis for producing complex molecules efficiently (Thirumurugan & Perumal, 2009).

Coordination Chemistry :

- Complexes involving bipyridinedicarbonitrile with metals like molybdenum and tungsten have been studied, highlighting the importance of 2,2'-Bipyridine-3,3'-dicarbonitrile in the synthesis of organometallic compounds, which have applications in catalysis and materials science (Baxter & Connor, 1988).

Sensing and Detection Applications :

- A study describes a ratiometric fluorescence probe based on vinylpyrrole end-capped bipyridine for the visual sensing of Zn2+ under aqueous physiological conditions, demonstrating the potential of 2,2'-Bipyridine-3,3'-dicarbonitrile derivatives in the development of selective sensors (Ajayaghosh et al., 2005).

Safety And Hazards

Safety data sheets suggest that 2,2’-Bipyridine-3,3’-dicarbonitrile can be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear personal protective equipment/face protection, avoid dust formation, use only under a chemical fume hood, and avoid breathing dust, vapor, mist, or gas .

Orientations Futures

Propriétés

IUPAC Name |

2-(3-cyanopyridin-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-7-9-3-1-5-15-11(9)12-10(8-14)4-2-6-16-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKQATMWMIMXAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=CC=N2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674424 | |

| Record name | [2,2'-Bipyridine]-3,3'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Bipyridine-3,3'-dicarbonitrile | |

CAS RN |

136869-49-3 | |

| Record name | [2,2'-Bipyridine]-3,3'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

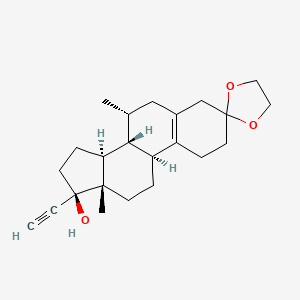

![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride](/img/structure/B588193.png)

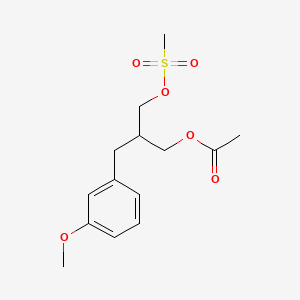

![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)